

# In Vivo Formation of Hydroxy-Darunavir: A Technical Guide

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## Compound of Interest

Compound Name: Hydroxy Darunavir

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This technical guide provides an in-depth overview of the in vivo formation of hydroxy-darunavir, a key metabolite of the human immunodeficiency virus (HIV) protease inhibitor, darunavir. This document details the metabolic pathways, the primary enzyme responsible for this biotransformation, and representative experimental protocols for the quantification of both darunavir and its hydroxylated metabolites.

## Introduction to Darunavir Metabolism

Darunavir is a potent antiretroviral drug that is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme located in the liver and intestines[1][2]. The metabolism of darunavir is a critical factor in its pharmacokinetic profile and therapeutic efficacy. To enhance its bioavailability and prolong its half-life, darunavir is almost always co-administered with a low dose of ritonavir or cobicistat, which are potent inhibitors of CYP3A4[1][3]. This "boosting" strategy significantly reduces the first-pass metabolism of darunavir, leading to higher and more sustained plasma concentrations[3].

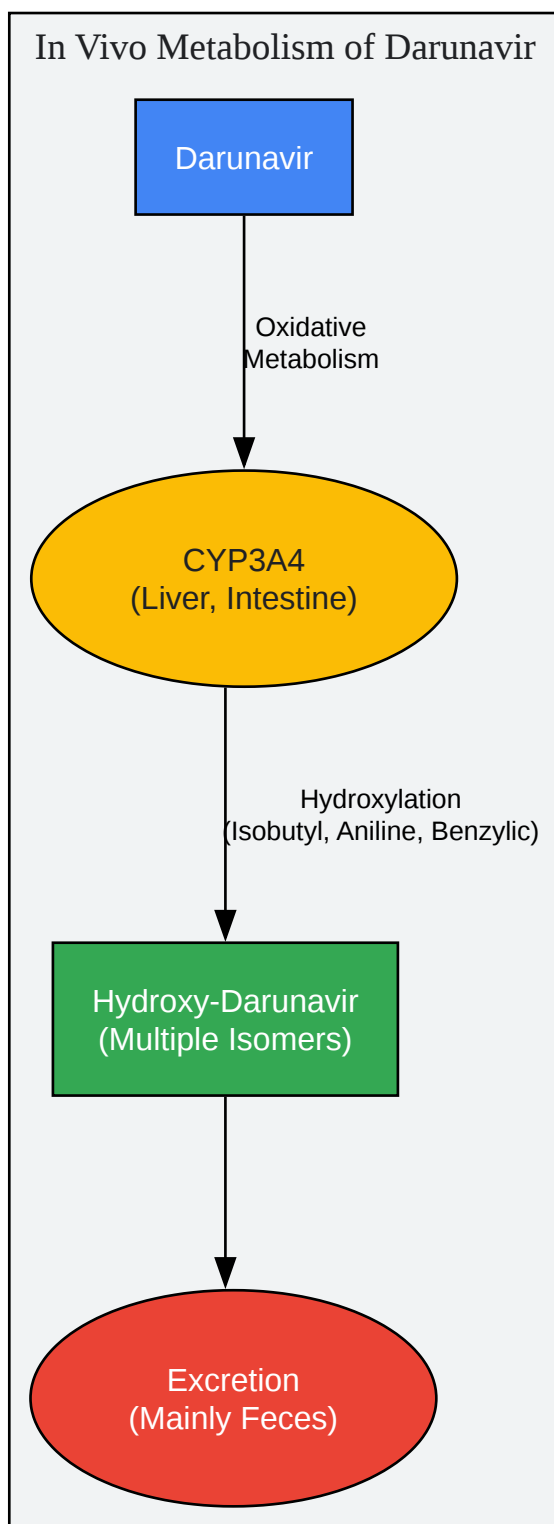
The primary metabolic pathways of darunavir include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation[3][4]. The formation of hydroxy-darunavir occurs through these oxidative hydroxylation reactions, resulting in various hydroxylated metabolites. While the existence of these metabolites is known, detailed in vivo pharmacokinetic data for specific hydroxy-darunavir species are not extensively reported in publicly available literature.

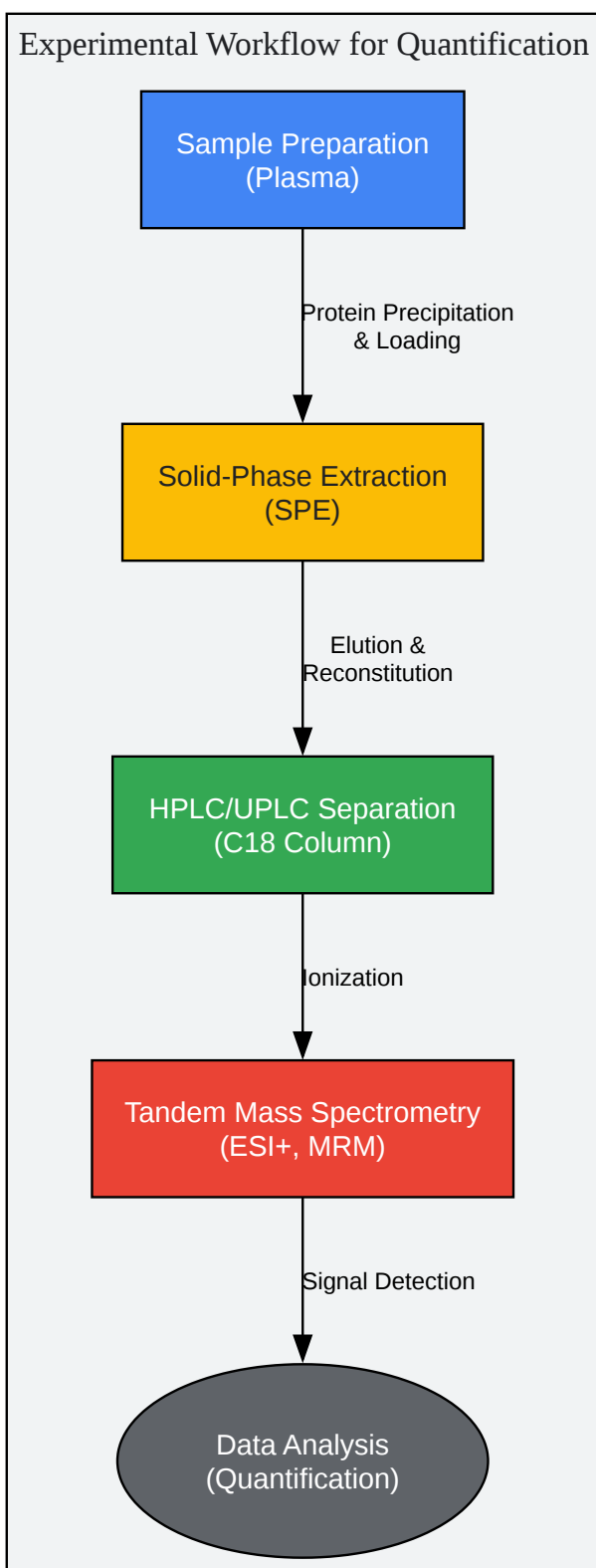
## Metabolic Pathway of Darunavir to Hydroxy-Darunavir

The biotransformation of darunavir to its hydroxylated metabolites is predominantly a Phase I metabolic reaction catalyzed by CYP3A4. This process involves the introduction of a hydroxyl (-OH) group onto the darunavir molecule at different positions. The main types of hydroxylation that have been identified are:

- Isobutyl Aliphatic Hydroxylation: Occurring on the isobutyl group of the molecule.
- Aniline Aromatic Hydroxylation: Occurring on the aniline ring.
- Benzylic Aromatic Hydroxylation: Occurring on the benzyl group.
- Alicyclic Hydroxylation: A minor pathway involving the bis-tetrahydrofuran (bis-THF) moiety[1].

These reactions increase the polarity of the darunavir molecule, facilitating its further metabolism and eventual excretion from the body, primarily in the feces[3].





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